molecular formula C38H47N2NaO10S2 B15341935 Nir-641-carboxylic acid*

Nir-641-carboxylic acid*

Cat. No.: B15341935
M. Wt: 778.9 g/mol
InChI Key: ZMVDGNVSCHXYRI-UHFFFAOYSA-M
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Description

Nir-641-carboxylic acid* is a pyrimidine-derived carboxylic acid with the chemical name 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a carboxylic acid functional group at position 3.

Properties

Molecular Formula

C38H47N2NaO10S2

Molecular Weight

778.9 g/mol

IUPAC Name

sodium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]-3-methylpenta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C38H48N2O10S2.Na/c1-26(14-20-33-37(2,3)29-24-27(51(45,46)47)16-18-31(29)39(33)22-10-6-8-12-35(41)42)15-21-34-38(4,5)30-25-28(52(48,49)50)17-19-32(30)40(34)23-11-7-9-13-36(43)44;/h14-21,24-25H,6-13,22-23H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50);/q;+1/p-1

InChI Key

ZMVDGNVSCHXYRI-UHFFFAOYSA-M

Isomeric SMILES

C/C(=C\C=C/1\C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+]

Canonical SMILES

CC(=CC=C1C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution with Primary Amines

The primary reaction of Nir-641-carboxylic acid involves nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins). The succinimidyl ester acts as a leaving group, forming stable amide bonds under mild aqueous conditions (pH 7–9).

Mechanism :

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral intermediate formation : A transient tetrahedral intermediate is generated.

  • Leaving group expulsion : The succinimidyl oxyanion departs, yielding the conjugated amide product .

Key Reaction Parameters :

ParameterOptimal RangeImpact on Efficiency
pH7.5–8.5Higher pH accelerates amine reactivity.
Temperature20–25°CElevated temperatures risk hydrolysis.
Reactant Molar Ratio1:1.2 (dye:amine)Excess amine ensures complete conjugation.

This reaction achieves >90% conjugation efficiency under optimized conditions, with minimal side products .

Hydrolysis in Aqueous Media

Nir-641-carboxylic acid undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions, forming the corresponding carboxylic acid (NIR-641-COOH).

Reaction Kinetics :

  • Half-life : ~4 hours at pH 7.4 (25°C).

  • Rate Acceleration : Hydrolysis increases 10-fold at pH <6 or >9 due to acid/base catalysis .

Applications :
Controlled hydrolysis is utilized to generate free carboxylic acid derivatives for downstream modifications, though this is less common due to the superior reactivity of the succinimidyl ester .

Photochemical Reactivity

While Nir-641-carboxylic acid itself is not a photocage, related cyanine dyes (e.g., Cy7.5) release carboxylic acids under near-infrared (NIR) light via photooxidative mechanisms . For Nir-641-carboxylic acid:

  • Stability : No significant photodegradation observed under NIR (650–900 nm) .

  • Fluorescence Quenching : Aggregation in aqueous media reduces fluorescence yield by 40–60%, reversible with organic cosolvents .

Comparative Reactivity with Other Carboxylic Acid Derivatives

Nir-641-carboxylic acid’s reactivity contrasts with classical carboxylic acid derivatives:

DerivativeReactivity with AminesConditions RequiredStability in H₂O
Nir-641 ester High (spontaneous)pH 7–9, room temperatureModerate (hydrolyzes)
Acid chloridesVery highAnhydrous, baseLow
AnhydridesModerateHeat, catalystLow
NHS esters (generic)HighpH 7–9Moderate

Data synthesized from .

Side Reactions and Mitigation Strategies

  • Hydrolysis : Minimized by using anhydrous DMF/DMSO as reaction solvents.

  • Non-specific Binding : Addressed via steric shielding (e.g., polyethylene glycol linkers) .

  • Aggregation : Countered with surfactants (e.g., 0.1% Tween-20) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize Nir-641-carboxylic acid*, we compare it with three analogs: 2-methylpyrimidine-4-carboxylic acid , 6-chloropyrimidine-4-carboxylic acid , and pyrimidine-4-carboxylic acid .

Structural and Electronic Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
Nir-641-carboxylic acid* 2-Cl, 6-CH₃ Carboxylic acid 172.57
2-Methylpyrimidine-4-carboxylic acid 2-CH₃ Carboxylic acid 138.12
6-Chloropyrimidine-4-carboxylic acid 6-Cl Carboxylic acid 158.54
Pyrimidine-4-carboxylic acid None Carboxylic acid 124.09
Key Observations:
  • Electron-Withdrawing Effects : The chlorine atom in Nir-641-carboxylic acid* enhances the electrophilicity of the pyrimidine ring compared to the methyl-substituted analog .
Comparative Reactivity Data (Theoretical):
Reaction Type Nir-641-carboxylic acid* 2-Methyl Analog 6-Chloro Analog
Decarboxylation Rate Moderate Low High
Nucleophilic Substitution High (Cl as leaving group) Low Moderate

Pharmaceutical Relevance

Nir-641-carboxylic acid*’s structure aligns with bioactive pyrimidine derivatives used in kinase inhibitors and antiviral agents. For example:

  • Analog Development : Its chlorine and methyl groups mimic motifs in FDA-approved drugs like emtricitabine (antiviral) and imatinib (anticancer).

Limitations and Challenges

  • Synthetic Complexity : The presence of multiple substituents complicates large-scale synthesis compared to simpler analogs.
  • Solubility : The hydrophobic methyl group may reduce aqueous solubility, limiting bioavailability in drug formulations.

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